Tert-butyl 2-methyl-3-oxohexanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-methyl-3-oxohexanoate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-3-oxohexanoic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-methyl-3-oxohexanoate undergoes various chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Major Products Formed
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Tert-butyl 2-methyl-3-oxohexanoate is widely used in scientific research due to its versatility. Some applications include:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the preparation of biologically active molecules and intermediates.
Medicine: It is employed in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-methyl-3-oxohexanoate involves its reactivity as an ester. It can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, which can then participate in further chemical reactions . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-oxohexanoate: Similar structure but lacks the methyl group at the 2-position.
Tert-butyl 2-methyl-3-oxopentanoate: Similar structure but has a shorter carbon chain.
Tert-butyl 2-methyl-3-oxoheptanoate: Similar structure but has a longer carbon chain.
Uniqueness
Tert-butyl 2-methyl-3-oxohexanoate is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of the tert-butyl ester group and the methyl group at the 2-position make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl 2-methyl-3-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-6-7-9(12)8(2)10(13)14-11(3,4)5/h8H,6-7H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHVJVJALJXSAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C(C)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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